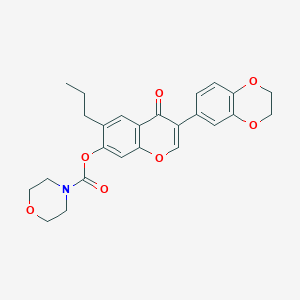
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl4-morpholinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl4-morpholinecarboxylate is a useful research compound. Its molecular formula is C25H25NO7 and its molecular weight is 451.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been found to exhibit antibacterial properties . .
Mode of Action
Based on its structural similarity to other antibacterial compounds, it may interact with bacterial proteins or enzymes, disrupting their normal function and inhibiting bacterial growth .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. If it does indeed have antibacterial properties, it could potentially affect pathways related to bacterial cell wall synthesis, protein synthesis, or dna replication, among others .
Result of Action
If it does have antibacterial properties, it could potentially lead to the death of bacterial cells or inhibit their growth .
Actividad Biológica
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 4-morpholinecarboxylate is a synthetic derivative belonging to the class of coumarin compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H25NO6
- Molecular Weight : 395.45 g/mol
- CAS Number : 934393-32-5
Research indicates that this compound exhibits various biological activities primarily through the modulation of enzyme systems and receptor interactions. The following mechanisms have been identified:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage and associated diseases.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary data indicate that the compound has antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Study :
A study involving in vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects. -
Anti-inflammatory Study :
In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues. -
Antimicrobial Study :
A series of disk diffusion assays revealed that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting it could be developed into a therapeutic agent for treating infections.
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7/c1-2-3-17-12-18-22(14-21(17)33-25(28)26-6-8-29-9-7-26)32-15-19(24(18)27)16-4-5-20-23(13-16)31-11-10-30-20/h4-5,12-15H,2-3,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFPLCSOMYGDHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














